2',3'-Dichloro-5'-fluoroacetophenone
Overview
Description
2’,3’-Dichloro-5’-fluoroacetophenone is an aryl fluorinated building block . It is a halogenated derivative of Acetophenone, a reagent used in the production of fragrances and resin polymers .
Molecular Structure Analysis
The molecular formula of 2’,3’-Dichloro-5’-fluoroacetophenone is Cl2C6H2(F)COCH3 . It has a molecular weight of 207.03 .Chemical Reactions Analysis
While the specific chemical reactions involving 2’,3’-Dichloro-5’-fluoroacetophenone are not detailed in the retrieved documents, it is noted that it can be used as a building block in the synthesis of other compounds .Physical and Chemical Properties Analysis
2’,3’-Dichloro-5’-fluoroacetophenone is a solid with a refractive index of 1.546 (lit.) . It has a boiling point of 167 °C (lit.) and a density of 1.425 g/mL at 25 °C (lit.) . The compound is colorless to light yellow in color .Safety and Hazards
2’,3’-Dichloro-5’-fluoroacetophenone is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-(2,3-dichloro-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCQDRVXLBDXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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